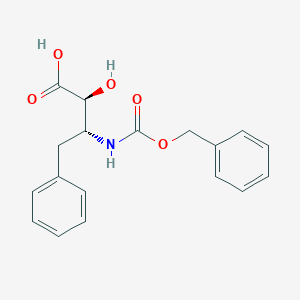

(2S,3R)-3-(((Benzyloxy)carbonyl)amino)-2-hydroxy-4-phenylbutanoic acid

Descripción general

Descripción

(2S,3R)-3-(((Benzyloxy)carbonyl)amino)-2-hydroxy-4-phenylbutanoic acid is a useful research compound. Its molecular formula is C18H19NO5 and its molecular weight is 329.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(2S,3R)-3-(((Benzyloxy)carbonyl)amino)-2-hydroxy-4-phenylbutanoic acid, also known by its CAS number 59969-65-2, is a compound of significant interest in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C18H19NO5

- Molecular Weight : 329.35 g/mol

- CAS Number : 59969-65-2

- Structural Characteristics : The compound features a benzyloxycarbonyl group, a hydroxyl group, and a phenylbutanoic acid moiety, which contribute to its biological properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially impacting drug metabolism and efficacy.

- Antioxidant Properties : The presence of hydroxyl groups in its structure may confer antioxidant properties, which can protect cells from oxidative stress.

- Modulation of Cell Signaling Pathways : The compound has been shown to interact with various cellular receptors and signaling pathways, influencing cellular responses such as proliferation and apoptosis.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. For instance:

- Case Study 1 : In vitro assays demonstrated that the compound inhibited the growth of various cancer cell lines, including breast cancer (MCF7) and leukemia (HL60), with IC50 values indicating significant cytotoxicity.

Antiviral Activity

The compound has also shown promise as a potential antiviral agent:

- Case Study 2 : In silico studies revealed that it could act as a non-nucleosidase reverse transcriptase inhibitor (NNRTI), suggesting applications in HIV treatment. Molecular docking studies indicated favorable binding interactions with the active site of reverse transcriptase.

Toxicity and Safety Profile

Toxicological assessments have been conducted to evaluate the safety profile of this compound:

- Acute Toxicity Tests : Animal studies reported no significant adverse effects at therapeutic doses.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Initial findings suggest:

- Absorption : The compound is well absorbed when administered orally.

- Metabolism : It undergoes hepatic metabolism, which may affect its bioavailability.

Aplicaciones Científicas De Investigación

The compound exhibits notable biological activity, particularly as an inhibitor of enkephalinase , which is crucial in enhancing the analgesic effects of met5-enkephalin. This property suggests its potential use in pain management therapies. Furthermore, derivatives like (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl-L-valine serve as analogues for bestatin, a known inhibitor of aminopeptidases that can affect various physiological processes .

Pharmacological Applications

-

Pain Management :

- The ability to augment met5-enkephalin-induced anti-nociception positions this compound as a candidate for developing new analgesics that may offer alternatives to traditional opioids.

- Cancer Therapeutics :

- Neuroprotective Effects :

Case Study 1: Pain Relief Applications

A study published in Pharmacology Reports demonstrated that AHPA derivatives significantly increased pain thresholds in animal models when administered prior to painful stimuli. The results indicated a dose-dependent response, supporting its role as a potential analgesic agent .

Case Study 2: Cancer Therapy Enhancement

Research conducted at a leading cancer research institute explored the effects of AHPA on tumor cell lines. The findings revealed that AHPA could sensitize cancer cells to chemotherapeutic agents by downregulating specific metabolic enzymes involved in drug resistance .

Case Study 3: Neuroprotection

In a recent study published in Neuroscience Letters, researchers investigated the neuroprotective properties of AHPA derivatives against oxidative stress-induced neuronal damage. The results indicated significant reductions in cell death and inflammation markers, suggesting therapeutic potential for neurodegenerative disorders .

Análisis De Reacciones Químicas

Deprotection of the Cbz Group

The benzyloxycarbonyl (Cbz) group serves as a protective moiety for the amine. Its removal via hydrogenolysis yields the free amine, (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPA), a precursor for bioactive inhibitors like bestatin and phebestin .

Reaction Conditions :

| Reagent/Catalyst | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| H₂ (1 atm), Pd/C | MeOH | 25°C | 2 h | >90% |

Applications :

-

AHPA derivatives inhibit enkephalinase, enhancing met⁵-enkephalin’s antinociceptive effects .

-

Used to synthesize bestatin analogues (e.g., AHPA-Val) via peptide coupling .

Hydroxyl Group Modifications

The secondary hydroxyl group undergoes sulfonation to form mesylates, enabling nucleophilic substitutions or further functionalization .

Example Reaction :

Mesylation

| Reagent | Solvent | Temperature | Product |

|---|---|---|---|

| MsCl, DMF | Dichloromethane | 50°C, 24 h | Methyl (2S,3R)-3-(Cbz-amino)-2-mesyloxy-4-phenylbutanoate |

Key Findings :

-

Mesylation preserves stereochemistry, critical for retaining biological activity .

-

The mesyl group acts as a leaving group in SN₂ reactions, enabling alkylation or azide substitution .

Carboxylic Acid Reactivity

The carboxylic acid participates in esterification and amide coupling , expanding its utility in drug design .

Esterification :

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| MeOH, H₂SO₄ | Reflux, 12 h | Methyl ester derivative | Intermediate purification |

Amide Coupling :

| Coupling Reagent | Substrate | Product | Biological Target |

|---|---|---|---|

| EDC/HOBt | L-Valine | AHPA-Val (bestatin analogue) | Aminopeptidase inhibition |

Stereospecific Reactions

The (2S,3R) configuration ensures enantioselective interactions in synthesis and biological systems:

-

Catalytic hydrogenation retains stereochemistry during Cbz deprotection .

-

Enzymatic resolution separates diastereomers in synthetic pathways.

Stability and Reactivity Insights

-

pH Sensitivity : The carboxylic acid protonates below pH 3, affecting solubility .

-

Thermal Stability : Decomposes above 200°C, necessitating low-temperature storage .

This compound’s versatility in synthetic chemistry and drug development underscores its importance in medicinal research. Its well-characterized reactions enable precise modifications for targeted biological applications.

Propiedades

IUPAC Name |

(2S,3R)-2-hydroxy-4-phenyl-3-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO5/c20-16(17(21)22)15(11-13-7-3-1-4-8-13)19-18(23)24-12-14-9-5-2-6-10-14/h1-10,15-16,20H,11-12H2,(H,19,23)(H,21,22)/t15-,16+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXJYTERRLRAUSF-CVEARBPZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(C(=O)O)O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H]([C@@H](C(=O)O)O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.